

# 6-Chloro-2(1H)-quinoxalinone: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 6-Chloro-2(1H)-quinoxalinone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **6-Chloro-2(1H)-quinoxalinone**, a heterocyclic compound of significant interest in medicinal chemistry and agrochemical synthesis. This document details its chemical properties, synthesis, and the biological activities of its derivatives, presenting key data in a structured format for ease of reference and comparison.

## Core Molecular and Physical Properties

**6-Chloro-2(1H)-quinoxalinone** is a solid organic compound. Its fundamental properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	C <sub>8</sub> H <sub>5</sub> ClN <sub>2</sub> O	[1]
Molecular Weight	180.59 g/mol	[1]
CAS Number	2427-71-6	[1]
Appearance	Solid	[2]

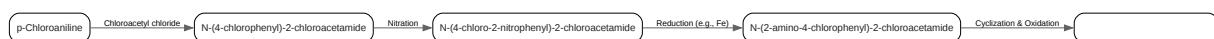
## Synthesis of 6-Chloro-2(1H)-quinoxalinone

The synthesis of **6-Chloro-2(1H)-quinoxalinone** can be achieved through a multi-step process starting from commercially available reagents. One common method involves the use of p-chloroaniline as the starting material.[\[2\]](#) The general workflow for this synthesis is outlined below.

## Experimental Protocol: Synthesis from p-Chloroaniline[\[2\]](#)

This synthesis involves a sequence of condensation, nitration, reduction, cyclization, and oxidation reactions.

- Condensation: p-Chloroaniline is first reacted with chloroacetyl chloride to protect the amino group.
- Nitration: The resulting compound undergoes nitration to introduce a nitro group onto the aromatic ring.
- Reduction: The nitro group is then reduced to an amino group. Iron powder is a suitable reducing agent for this step to avoid de-chlorination.[\[2\]](#)
- Cyclization: Intramolecular cyclization of the reduced intermediate leads to the formation of the quinoxalinone ring system.
- Oxidation: A final oxidation step yields the desired **6-Chloro-2(1H)-quinoxalinone**.



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*Synthesis workflow for **6-Chloro-2(1H)-quinoxalinone**.*

## Spectroscopic Characterization

The structural confirmation of quinoxalinone derivatives is typically achieved through standard spectroscopic methods. While specific data for **6-Chloro-2(1H)-quinoxalinone** is not detailed

in the provided search results, the following table outlines the expected characteristic signals based on related structures.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Spectroscopy	Expected Signals
<sup>1</sup> H NMR	Aromatic protons in the range of 7.0-8.5 ppm. A broad singlet for the N-H proton.
<sup>13</sup> C NMR	Aromatic carbons between 110-150 ppm. A signal for the carbonyl carbon (C=O) above 160 ppm.
IR (Infrared)	N-H stretching vibration around 3200-3400 cm <sup>-1</sup> . C=O stretching vibration around 1650-1700 cm <sup>-1</sup> . C-Cl stretching vibration in the fingerprint region.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound.

## Applications in Agrochemicals: Synthesis of Quizalofop-ethyl

**6-Chloro-2(1H)-quinoxalinone** is a key intermediate in the production of the herbicide quizalofop-ethyl.[\[8\]](#) The synthesis involves the reaction of **6-Chloro-2(1H)-quinoxalinone** with a phenoxypropionate derivative.

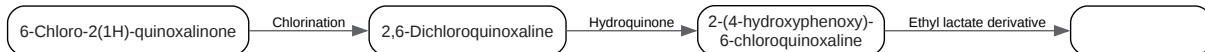
## Experimental Protocol: Synthesis of Quizalofop-ethyl from 6-Chloro-2(1H)-quinoxalinone

A common method for the synthesis of quizalofop-ethyl from **6-chloro-2(1H)-quinoxalinone** involves the following steps:

- Preparation of 2,6-dichloroquinoxaline: **6-Chloro-2(1H)-quinoxalinone** is first converted to 2,6-dichloroquinoxaline.
- Condensation with Hydroquinone: The 2,6-dichloroquinoxaline is then reacted with hydroquinone in a mixed solvent system, often with the addition of a base, to yield 2-(4-

hydroxyphenoxy)-6-chloroquinoxaline.[9]

- Esterification: Finally, this intermediate is reacted with an ethyl lactate derivative (such as S-(-)-p-toluenesulfonyl ethyl lactate) to produce quizalofop-ethyl.[10]



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*Synthesis of Quizalofop-ethyl.*

## Biological Activities of Quinoxalinone Derivatives

Derivatives of the quinoxalinone scaffold have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery and development. The primary areas of investigation include their antimicrobial and anticancer properties.

### Antimicrobial Activity

Numerous studies have reported the synthesis and evaluation of quinoxalinone derivatives against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy.

Derivative Class	Organism	MIC (µg/mL)	Reference
Hydrazone derivatives	S. aureus	4 - 16	[11]
B. subtilis	8 - 32	[11]	
MRSA	8 - 32	[11]	
E. coli	4 - 32	[11]	
2-Quinoxalinone-3-hydrazone	Various bacteria & fungi	Potent activity reported	[6]

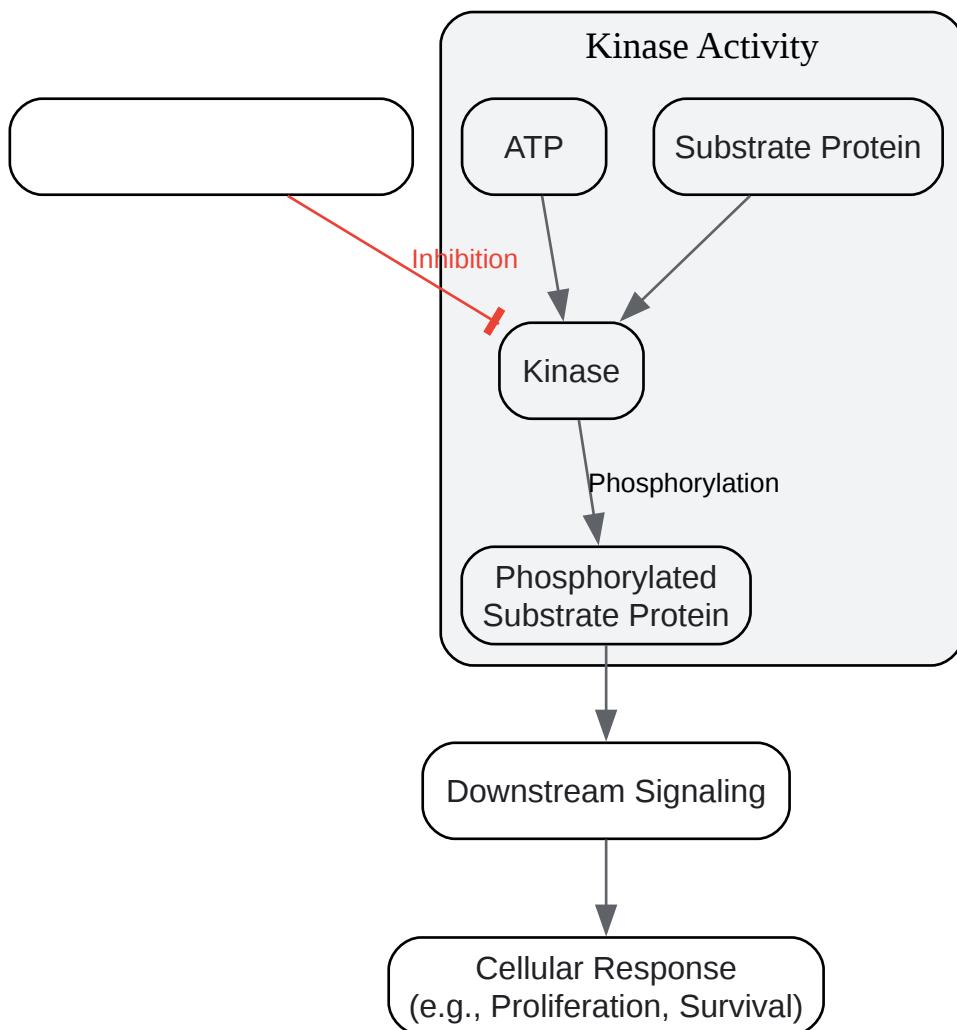
### Anticancer Activity

Quinoxalinone derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Derivative Class	Cell Line	IC50 (μM)	Reference
Spiro-indeno[1,2-b]quinoxalines	A549 (Lung)	0.054 - 0.146	<a href="#">[12]</a>
Quinoxaline hydrazones	PC-3 (Prostate)	2.11 - 4.11	<a href="#">[13]</a>
HL-60 (Leukemia)	5.15	<a href="#">[13]</a>	
MCF-7 (Breast)	1.85 - 7.05	<a href="#">[13]</a>	
Pyrimidodiazepines	K-562 (Leukemia)	0.622 - 1.81	<a href="#">[14]</a>
HCT-116 (Colon)	0.622 - 1.81	<a href="#">[14]</a>	
MCF7 (Breast)	0.622 - 1.81	<a href="#">[14]</a>	

## Mechanism of Action

The biological activities of quinoxalinone derivatives are attributed to various mechanisms of action. In the context of cancer, these compounds have been shown to act as kinase inhibitors, interfering with cell signaling pathways that are crucial for cancer cell proliferation and survival. For other biological effects, mechanisms such as DNA damage and inhibition of DNA and RNA synthesis have been proposed, particularly for quinoxaline 1,4-di-N-oxides.[\[15\]](#)



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*Generalized mechanism of action for quinoxalinone derivatives as kinase inhibitors.*

In conclusion, **6-Chloro-2(1H)-quinoxalinone** is a valuable synthetic intermediate with significant applications in both the agrochemical and pharmaceutical industries. The quinoxalinone scaffold, in general, serves as a promising platform for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research. Further investigation into the specific biological targets and mechanisms of action of **6-Chloro-2(1H)-quinoxalinone** and its derivatives will be crucial for realizing their full therapeutic potential.

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